molecular formula C12H25N3O2 B12285482 2-Piperazino-N-Boc-N-methyl-ethanamine

2-Piperazino-N-Boc-N-methyl-ethanamine

Cat. No.: B12285482
M. Wt: 243.35 g/mol
InChI Key: GSLSZRBGYKVBLW-UHFFFAOYSA-N
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Description

2-Piperazino-N-Boc-N-methyl-ethanamine is an organic compound with the molecular formula C₁₂H₂₅N₃O₂ and a molecular weight of 243.35 g/mol . This compound is characterized by the presence of a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylated ethanamine chain. It is primarily used in research and development settings, particularly in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazino-N-Boc-N-methyl-ethanamine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Boc Protecting Group: The piperazine ring is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

    Methylation of Ethanamine: The final step involves the methylation of the ethanamine chain using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Piperazino-N-Boc-N-methyl-ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethanamine chain using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or ethanamines.

Scientific Research Applications

2-Piperazino-N-Boc-N-methyl-ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Piperazino-N-Boc-N-methyl-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The Boc protecting group provides stability and prevents premature reactions, while the methylated ethanamine chain enhances lipophilicity and membrane permeability.

Comparison with Similar Compounds

2-Piperazino-N-Boc-N-methyl-ethanamine can be compared with other similar compounds, such as:

    2-Piperazino-N-Boc-ethanamine: Lacks the methyl group on the ethanamine chain, resulting in different reactivity and biological activity.

    N-Boc-piperazine: Contains only the piperazine ring with a Boc protecting group, without the ethanamine chain.

    N-Methyl-piperazine: Lacks the Boc protecting group, making it more reactive but less stable.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that are valuable in research and development.

Properties

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

tert-butyl N-methyl-N-(2-piperazin-1-ylethyl)carbamate

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14(4)9-10-15-7-5-13-6-8-15/h13H,5-10H2,1-4H3

InChI Key

GSLSZRBGYKVBLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN1CCNCC1

Origin of Product

United States

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